

# Application Notes: DPPH Assay for Antioxidant Capacity of (10)-Shogaol

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## Compound of Interest

Compound Name: (10)-Shogaol

Cat. No.: B186108

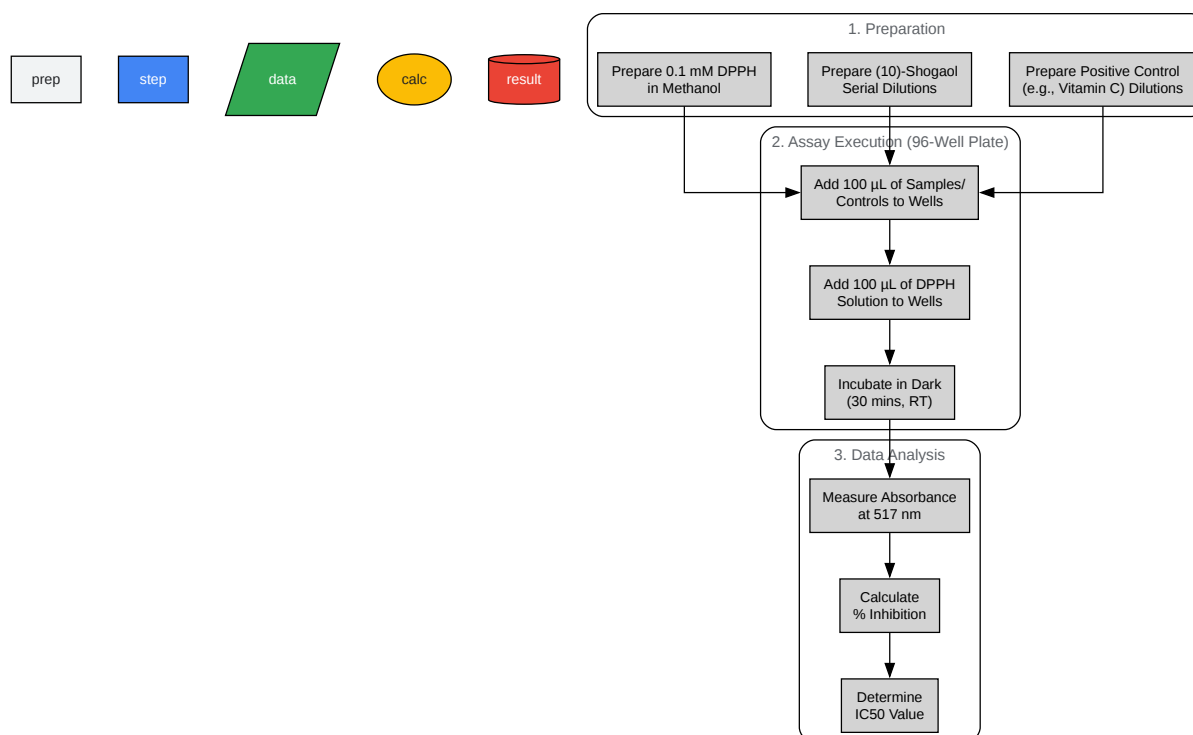
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## Introduction

**(10)-Shogaol**, a pungent constituent found in dried ginger (*Zingiber officinale*), is recognized for its various biological activities, including its potential as an antioxidant.[1][2] The evaluation of antioxidant capacity is a critical step in the characterization of natural compounds for pharmaceutical and nutraceutical applications. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward spectrophotometric method for assessing the free-radical scavenging ability of compounds.[3][4] This application note provides a detailed protocol for determining the antioxidant capacity of **(10)-Shogaol** using the DPPH assay, intended for researchers, scientists, and drug development professionals.

## Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5][6] DPPH is a stable radical that has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[3][7] When the DPPH radical is reduced by an antioxidant, such as **(10)-Shogaol**, its violet color fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[4][8] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is stoichiometric to the concentration of the antioxidant and its scavenging capacity.[3]



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